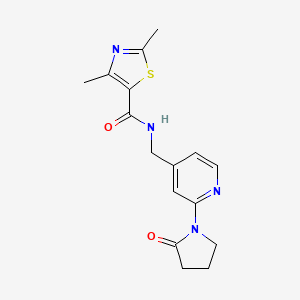
trans-Ethyl 3-(4-methylcyclohexyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of trans-Ethyl 3-(4-methylcyclohexyl)acrylate consists of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. The exact structural configuration can be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Applications De Recherche Scientifique
Catalysis and Reactivity in Polymer Science
The study of catalysis and reactivity in the transesterification of ethylene and alkyl acrylate copolymers, including ethyl acrylate, highlights the impact of catalysts like dibutyltin dilaurate (DBTDL) and dibutyltin oxide (DBTO) on reaction efficiency. These findings are crucial for developing more efficient polymer processing techniques, providing insights into the reactivity of alkyl acrylate groups and their dependence on the alkyl group's chemical structure, which affects the electrophilicity of the carbonyl carbon of the acrylate (Hu & Lambla, 1994).
Photochemical Studies
Research on the photochemical trans-cis isomerization and photodimerization of 3-(1- and 2-naphthyl)acrylate in bichromophoric systems sheds light on the quantum yields of these processes in different solvents. Such studies are significant for understanding the photochemical behavior of acrylate compounds, with potential applications in designing light-responsive materials (Tanaka, Takamuku, & Sakurai, 1979).
Polymerization and Material Properties
Mechanistic studies of the palladium-catalyzed copolymerization of ethylene, α-olefins with methyl acrylate, reveal the formation of high molar mass polymers. These findings contribute to the development of new polymeric materials with tailored properties for various applications, emphasizing the role of catalysts and reaction conditions in controlling polymerization processes (Mecking, Johnson, Wang, & Brookhart, 1998).
Surface Modification for Specific Applications
Studies on surface modification of ethylene-acrylic acid copolymer films through grafting amine-terminated linear and branched architectures demonstrate the potential for tailoring film surfaces for specific applications. This research is vital for developing materials with customized surface properties for various industrial and biomedical applications (Janorkar, Luo, & Hirt, 2004).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl (E)-3-(4-methylcyclohexyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h8-11H,3-7H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULZSJPNULLCMF-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


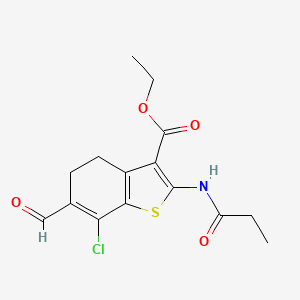
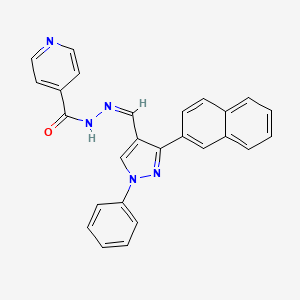
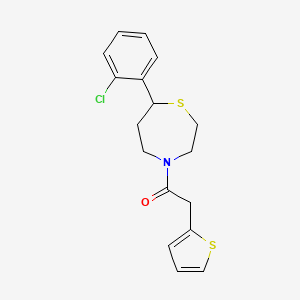
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-1,3-thiazole](/img/structure/B2792745.png)
![N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-[(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethoxy]acetamide](/img/structure/B2792748.png)
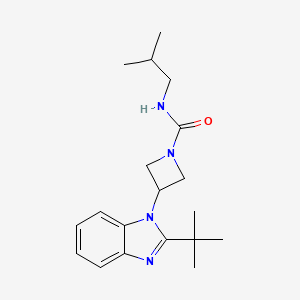
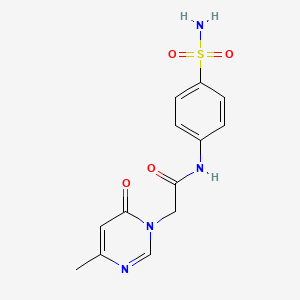
![2-((2-chlorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2792757.png)
![2-(Benzylsulfonyl)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2792758.png)

![2-Amino-6-(4-fluorobenzyl)-4-(3-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2792762.png)
![3,4-dimethoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzenesulfonamide](/img/structure/B2792763.png)
